molecular formula C16H19NO3 B14476065 4-Aminobenzoic acid;3-phenylpropan-1-ol CAS No. 65849-69-6

4-Aminobenzoic acid;3-phenylpropan-1-ol

Cat. No.: B14476065
CAS No.: 65849-69-6
M. Wt: 273.33 g/mol
InChI Key: CEWVWDJATMJPLG-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;3-phenylpropan-1-ol is a chemical compound of significant interest in pharmaceutical and organic chemistry research. Its structure combines 4-aminobenzoic acid (PABA), a well-documented biological scaffold, with 3-phenylpropan-1-ol . PABA is recognized as a versatile building block in drug design due to its structural versatility, allowing for substitutions at both the amino and carboxyl groups . It is a key precursor in the synthesis of folate in bacteria and plants, and its structure is mimicked by sulfonamide antibiotics, which work by inhibiting the enzyme dihydropteroate synthase . Beyond its antimicrobial role, PABA and its derivatives are investigated for a broad spectrum of biological activities, including potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, as well as for anticancer, antioxidant, and anti-inflammatory properties . Furthermore, PABA and its isomers are of interest in coordination chemistry for synthesizing metal complexes with various physical and potential biological activities . The combination with 3-phenylpropan-1-ol may alter the compound's physicochemical properties, such as solubility and lipophilicity, making it a subject for novel material synthesis and pharmacokinetic studies. Researchers value this compound for developing new pharmacophores and exploring structure-activity relationships. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, animal, or personal use.

Properties

CAS No.

65849-69-6

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-aminobenzoic acid;3-phenylpropan-1-ol

InChI

InChI=1S/C9H12O.C7H7NO2/c10-8-4-7-9-5-2-1-3-6-9;8-6-3-1-5(2-4-6)7(9)10/h1-3,5-6,10H,4,7-8H2;1-4H,8H2,(H,9,10)

InChI Key

CEWVWDJATMJPLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCO.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Used in oxidation reactions.

    Reducing agents: Used in reduction reactions, such as hydrogenation.

    Nucleophiles: Used in substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 4-Aminobenzoic acid;3-phenylpropan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Aminobenzoic Acid

4-Aminobenzoic acid (PABA) is an aromatic compound with a carboxyl group and an amino group at the para position. It is widely used in pharmaceuticals, dyes, and biochemical research. Key applications include:

  • Enzyme Inhibition: PABA inhibits mushroom tyrosinase, with IC50 values of 0.35 mmol/L (monophenolase) and 0.30 mmol/L (diphenolase), and prolongs the lag phase of monophenolase activity by 4.4-fold at 1.0 mmol/L .
  • Cocrystallization : PABA forms stable cocrystals via sublimation, leveraging its balanced sublimation enthalpy and Gibbs energy for high-purity crystal synthesis .
  • Dye Synthesis : PABA derivatives serve as acid dyes for nylon fabrics, offering good colorfastness and solubility .

3-Phenylpropan-1-ol

3-Phenylpropan-1-ol is a primary alcohol with a phenyl group attached to the third carbon of a propanol chain. It is primarily used as an intermediate in organic synthesis. Limited direct studies exist, but its reactivity is inferred from structural analogs, such as benzyl alcohol derivatives.

Comparison with Structurally Related Compounds

4-Aminobenzoic Acid vs. Other Aminobenzoic Acid Derivatives

Key Findings :

  • Substituent Position: The para-amino group in PABA enhances tyrosinase inhibition compared to meta-substituted analogs (e.g., 3-aminobenzoic acid) due to optimized hydrogen bonding with the enzyme’s active site .
  • Functional Groups: Replacement of the carboxylic acid with an amide (4-aminobenzamide) reduces acidity but increases bioavailability for drug design .

3-Phenylpropan-1-ol vs. Aromatic Alcohols

Key Findings :

  • Chain Length : Longer carbon chains (e.g., 3-phenylpropan-1-ol vs. benzyl alcohol) reduce volatility and increase hydrophobicity, impacting solubility in aqueous systems.
  • Reactivity : Primary alcohols like 3-phenylpropan-1-ol undergo oxidation to ketones or carboxylic acids, whereas benzyl alcohol derivatives are more prone to esterification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminobenzoic acid and 3-phenylpropan-1-ol in laboratory settings?

  • 4-Aminobenzoic acid is synthesized via reduction of nitro precursors (e.g., nitrobenzoic acid derivatives) using sodium borohydride or catalytic hydrogenation (Pd/C under H₂ pressure) .
  • 3-Phenylpropan-1-ol can be produced through selective hydrogenation of cinnamaldehyde using palladium catalysts, optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like 3-phenylpropyl acetate .

Q. Which analytical techniques are validated for quantifying these compounds in biological matrices?

  • Liquid chromatography coupled with QTOF-MS (HPLC-QTOF) is validated for detecting 4-aminobenzoic acid and its metabolites in biological fluids (e.g., blood, urine), with method validation covering linearity (R² > 0.99), LOQ (1 ng/mL), and recovery rates (85–110%) .
  • ICP-MS is used for iodine-tagged analogs to quantify dermal absorption of 3-phenylpropan-1-ol derivatives in tattoo ink studies, requiring matrix-matched calibration .

Q. How do solvent properties influence the solubility of 4-aminobenzoic acid in pharmaceutical formulations?

  • Solubility in alcohols (e.g., ethanol, 1-octanol) correlates with solvent polarity and hydrogen-bonding capacity. For instance, 4-aminobenzoic acid exhibits higher solubility in 1,4-dioxane (log₁₀c₁ = −1.37) compared to alkanes due to dipole interactions . Preformulation studies should assess solvent dielectric constants and Hansen solubility parameters to optimize dissolution .

Q. What standardized methods exist for assessing the purity of these compounds?

  • Clarity of solution tests (e.g., dissolving 0.1 g in 10 mL ethanol) confirm absence of insoluble impurities in 4-aminobenzoic acid .
  • Chromatographic purity assays (HPLC with UV detection at 254 nm) are recommended for 3-phenylpropan-1-ol, with acceptance criteria ≥95% peak area .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies for 4-aminobenzoic acid?

  • Discrepancies may arise from polymorphic forms or solvate formation. Validate experimental conditions (e.g., temperature control ±0.1°C) and use the Abraham solvation model to reconcile data, incorporating solute descriptors (S = 1.650, A = 0.940, B = 0.600) to predict log₁₀c₁ values within ±0.12 accuracy . Cross-check with differential scanning calorimetry (DSC) to identify crystalline forms .

Q. What strategies optimize stereochemical outcomes in 3-phenylpropan-1-ol synthesis?

  • Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of α,β-unsaturated aldehydes to yield enantiomerically pure 3-phenylpropan-1-ol. Monitor enantiomeric excess (ee) via chiral GC or HPLC, targeting ≥98% ee through solvent optimization (e.g., THF vs. methanol) .

Q. How do computational models like the Abraham equation predict solubility behavior of 4-aminobenzoic acid?

  • The model uses solute descriptors (E = 1.075, S = 1.650, A = 0.940, B = 0.600) and solvent parameters (polarity, hydrogen-bonding) to calculate log₁₀c₁. For example, in 1-octanol, predicted solubility aligns with experimental data (Δlog₁₀c₁ < 0.1), enabling formulation design without extensive trial-and-error .

Q. What mechanisms underlie 4-aminobenzoic acid’s bioactivity in modulating oxidative stress?

  • 4-Aminobenzoic acid enhances tissue oxygenation and interacts with monoamine oxidase (MAO) to degrade serotonin, reducing oxidative byproducts. In vitro assays (e.g., MAO inhibition kinetics) show IC₅₀ values of 50–100 µM, while excessive doses may induce fibrotic changes via TGF-β pathway activation .

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